molecular formula C27H54N2O6 B15180039 N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide CAS No. 93840-57-4

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide

Cat. No.: B15180039
CAS No.: 93840-57-4
M. Wt: 502.7 g/mol
InChI Key: LKSZPEDUGWJYTB-JMFVFQDWSA-N
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Description

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is a complex organic compound that belongs to the class of amides It features a long aliphatic chain with an unsaturated bond and a gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enoic acid, 3-aminopropylamine, and D-gluconic acid.

    Amidation Reaction: The octadec-9-enoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-aminopropylamine to form the intermediate amide.

    Gluconamide Formation: The intermediate amide is then reacted with D-gluconic acid under suitable conditions to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The unsaturated bond in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to saturate the double bond, forming a fully saturated aliphatic chain.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated aliphatic amides

    Substitution: Various substituted amides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cell membrane components, enzymes, or receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but lacks the unsaturated bond.

    N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconate: Similar structure but with a gluconate moiety instead of gluconamide.

Uniqueness

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is unique due to its combination of an unsaturated aliphatic chain and a gluconamide moiety, which may confer distinct chemical and biological properties compared to its saturated or gluconate counterparts.

Properties

CAS No.

93840-57-4

Molecular Formula

C27H54N2O6

Molecular Weight

502.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide

InChI

InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1

InChI Key

LKSZPEDUGWJYTB-JMFVFQDWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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